Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a methyl group, an oxo group, and a carboxylate ester, making it a valuable molecule for various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of an aryl hydrazine with a ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would be 2-methylcyclohexanone and phenylhydrazine hydrochloride. The reaction is carried out in the presence of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Reduction Reactions

The oxo group at position 7 undergoes reduction to yield hydroxyl derivatives. For example, treatment with zinc powder and ammonium chloride in tetrahydrofuran (THF) selectively reduces the oxo group without affecting the ester functionality . This reaction is critical for modifying biological activity in downstream applications.

Key Data:

Ester Hydrolysis and Functionalization

The methyl ester at position 4 is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This intermediate serves as a precursor for amidation or coupling reactions to generate bioactive derivatives .

Example Pathway:

-

Hydrolysis : Methanol ester → Carboxylic acid (using H₂SO₄ or NaOH).

-

Derivatization : Carboxylic acid → Amides, acyl chlorides, or esters for further functionalization.

Electrophilic Substitution

The azaindole ring undergoes electrophilic substitution at activated positions. For instance, bromination using pyridinium bromide hydrobromide introduces bromine atoms at the 3-position, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reaction Conditions:

-

Bromination : Pyridinium bromide hydrobromide in trimethyl carbinol, 40°C → 3-bromo derivative.

-

Post-Bromination Reduction : Zinc/ammonium chloride removes bromine, restoring the original structure .

Oxidative Transformations

While direct oxidation of the oxo group is less common, the aromatic system can undergo oxidative coupling or dehydrogenation under strong oxidizing agents (e.g., KMnO₄). Such reactions are pivotal for synthesizing fused heterocycles or quinone-like structures .

Comparative Reactivity:

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| 3 | High (electrophilic substitution) | Br₂, HNO₃, SO₃H |

| 7 | Moderate (oxo group reduction) | Zn/NH₄Cl, LiAlH₄ |

| 4 | Low (ester hydrolysis) | H₂SO₄, NaOH |

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate typically involves multi-step organic reactions, often starting from simpler azaindole derivatives. The compound's chemical properties include:

| Property | Value |

|---|---|

| Boiling Point | 522.8 ± 50.0 °C (Predicted) |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.59 ± 0.40 (Predicted) |

These properties indicate its stability under various conditions and its potential for further functionalization to enhance biological activity .

Antimicrobial Activity

Research has demonstrated that derivatives of azaindoles, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess potent antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the compound could be explored as a lead structure for developing new antibiotics .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of acetyl-CoA carboxylases (ACC), enzymes critical in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and may be beneficial in treating metabolic disorders like obesity and diabetes .

Anticancer Properties

The compound’s ability to modulate key metabolic pathways positions it as a candidate for anticancer drug development. By targeting cancer cell metabolism through ACC inhibition, it may help in reducing tumor growth and improving patient outcomes in various cancers .

Neuroprotective Effects

Recent studies suggest that azaindole derivatives can cross the blood-brain barrier, making them suitable for neurological applications. Preliminary findings indicate that compounds similar to this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Antibacterial Efficacy

In a study conducted by Toja et al., derivatives of azaindoles were synthesized and tested for their antibacterial properties against gram-positive bacteria. The results indicated strong activity against MRSA strains, suggesting that modifications to the azaindole structure could enhance efficacy against resistant bacterial strains .

Case Study 2: Metabolic Disorders

Research focusing on ACC inhibitors has shown that azaindole derivatives can effectively reduce fatty acid synthesis in vitro and in vivo models. This positions this compound as a promising candidate for further development in metabolic disorder treatments .

作用機序

The mechanism of action of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting or activating their functions. For instance, it may inhibit viral replication by binding to viral enzymes or exhibit anticancer activity by inducing apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxo group and carboxylate ester make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .

生物活性

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is a compound belonging to the azaindole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

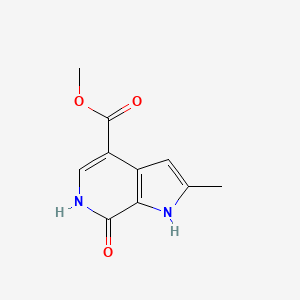

Chemical Structure and Properties

This compound has the following chemical structure:

Key Properties:

- Boiling Point: Approximately 522.8 °C (predicted) .

- Density: 1.354 g/cm³ (predicted) .

- pKa: 12.59 (predicted), indicating its basicity .

Antimicrobial Activity

Research has indicated that derivatives of azaindoles, including methyl 2-methyl-7-oxo compounds, exhibit significant antimicrobial properties. For instance, a study conducted by Toja et al. (1986) synthesized various derivatives and tested their antibacterial activity against different strains. While specific data on this compound was not detailed, the broader class of azaindole derivatives showed promising results against gram-positive bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of azaindole derivatives. In particular, compounds similar to methyl 2-Methyl-7-Oxo have been shown to inhibit cell proliferation in various cancer cell lines. For example, a compound from the same family demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects on cancer proliferation while sparing normal cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 2-Methyl-7-Oxo | MDA-MB-231 | 0.126 | |

| Related Azaindole Derivative | MCF-7 | 17.02 | |

| Related Azaindole Derivative | HT-1080 | 0.011–0.015 |

The mechanism by which methyl 2-methyl-7-oxo derivatives exert their biological effects is still under investigation. However, some studies have suggested that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation and survival pathways, such as matrix metalloproteinases (MMPs) and cyclin-dependent kinases (CDKs) .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of methyl 2-methyl-7-Oxo with various biological targets. For instance, docking studies indicated potential binding to enoyl-acyl carrier protein reductase and anthranilate phosphoribosyltransferase, suggesting a multifaceted mechanism of action against microbial pathogens .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A series of azaindole derivatives were tested for their antimicrobial efficacy against Mycobacterium tuberculosis strains. Some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains, highlighting the potential for developing new anti-tubercular agents based on azaindole scaffolds . -

Case Study on Anticancer Potential:

In a study assessing various indole derivatives for anticancer activity, it was found that certain modifications to the azaindole structure significantly enhanced cytotoxicity against human cancer cell lines while maintaining low toxicity in normal cells .

特性

IUPAC Name |

methyl 2-methyl-7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-5-3-6-7(10(14)15-2)4-11-9(13)8(6)12-5/h3-4,12H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAURXYSBPVIOCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=O)NC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。